molecular formula C15H16O4S2 B2687528 [3-(benzenesulfonyl)propanesulfonyl]benzene CAS No. 53893-41-7

[3-(benzenesulfonyl)propanesulfonyl]benzene

Cat. No.: B2687528
CAS No.: 53893-41-7
M. Wt: 324.41
InChI Key: QURGPHCWOBAAOD-UHFFFAOYSA-N
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Description

[3-(Benzenesulfonyl)propanesulfonyl]benzene is a disulfonyl-substituted aromatic compound characterized by a central propane chain flanked by two benzenesulfonyl groups. The structure can be inferred as benzene-(SO₂-C₆H₅)-CH₂-CH₂-SO₂-C₆H₅, where the propane spacer links two benzenesulfonyl moieties.

Properties

IUPAC Name

3-(benzenesulfonyl)propylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4S2/c16-20(17,14-8-3-1-4-9-14)12-7-13-21(18,19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURGPHCWOBAAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(benzenesulfonyl)propanesulfonyl]benzene typically involves the reaction of benzenesulfonyl chloride with 1,3-propanediol in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{HOCH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{SO}_2\text{C}_6\text{H}_5 + 2\text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(benzenesulfonyl)propanesulfonyl]benzene can undergo oxidation reactions to form sulfone derivatives.

    Reduction: Reduction of the sulfonyl groups can lead to the formation of thiol derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzenesulfonyl groups act as directing groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a catalyst in various organic reactions due to its sulfonyl groups.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development:

Industry:

    Material Science: Used in the development of new materials with specific properties such as enhanced thermal stability and resistance to oxidation.

Mechanism of Action

The mechanism of action of [3-(benzenesulfonyl)propanesulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound can also participate in various signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with [3-(benzenesulfonyl)propanesulfonyl]benzene:

Compound Name Structure Highlights Key Properties/Applications Reference
4,4'-Dichlorodiphenyl sulfone Two sulfonyl groups on para-chlorinated benzene rings High thermal stability; used in polysulfone polymers
Potassium 3-(phenylsulfonyl)benzenesulfonate Two sulfonyl groups on a single benzene ring (3-position) with a potassium counterion Ionic surfactant, ion-exchange applications
3-(Phenylsulfonyl)propanoic acid Propanoic acid chain with a benzenesulfonyl group Intermediate in pharmaceutical synthesis; solubility in polar solvents
3-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride Benzenesulfonyl chloride with a pyrazole substituent Reactive intermediate for coupling reactions; mp 76.5–78.5°C
Benzenesulfonic acid Single sulfonic acid group on benzene Strong acidity; used in detergents and catalysts

Physicochemical Properties

  • Thermal Stability: this compound likely exhibits higher thermal stability than mono-sulfonyl analogs (e.g., benzenesulfonic acid) due to increased symmetry and intermolecular interactions. Comparable compounds like 4,4'-dichlorodiphenyl sulfone are stable up to 300°C, suggesting similar behavior for the target compound . Potassium 3-(phenylsulfonyl)benzenesulfonate, as an ionic salt, demonstrates enhanced thermal stability and solubility in aqueous media compared to neutral sulfones .
  • Solubility: The propane spacer in this compound may reduce crystallinity and improve solubility in organic solvents relative to rigid diphenyl sulfones. For example, 3-(phenylsulfonyl)propanoic acid (similarity score 0.72) is soluble in polar aprotic solvents like DMSO .
  • Reactivity :

    • Benzenesulfonyl chlorides (e.g., 3-(1-methylpyrazolyl)benzenesulfonyl chloride) are highly reactive toward nucleophiles, enabling facile derivatization . In contrast, this compound, lacking labile leaving groups, is likely less reactive but more stable under acidic/basic conditions.

Biological Activity

[3-(benzenesulfonyl)propanesulfonyl]benzene, also known by its CAS number 53893-41-7, is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both benzenesulfonyl and propanesulfonyl moieties, which may influence its interaction with biological targets.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H13O4S3\text{C}_{12}\text{H}_{13}\text{O}_4\text{S}_3

This structure includes:

  • A benzenesulfonyl group, which is known for its reactivity in nucleophilic substitution reactions.
  • A propanesulfonyl group, contributing to the compound's solubility and potential biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The sulfonamide functional groups may facilitate binding with targets involved in various metabolic pathways, potentially leading to antimicrobial or anticancer effects.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. For instance, studies have shown that related sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways. The mechanism typically involves competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for synthesizing folate in bacteria.

Anticancer Potential

Sulfonamides have also been explored for their anticancer properties. The ability of this compound to induce apoptosis in cancer cells may be attributed to its structural features that allow it to interact with DNA or inhibit specific kinases involved in cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that sulfonamide derivatives showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The effectiveness was evaluated using Minimum Inhibitory Concentration (MIC) assays, highlighting the potential of this compound as a lead compound in antibiotic development.
  • Cytotoxicity Against Cancer Cells : In vitro studies reported in Cancer Research indicated that similar sulfonamide compounds exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. These studies utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other sulfonamide derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundModerateSignificantInhibition of folate synthesis; apoptosis
SulfanilamideHighModerateFolate pathway inhibition
TrimethoprimVery HighLowDihydrofolate reductase inhibition

Q & A

Q. What are the key synthetic pathways for [3-(benzenesulfonyl)propanesulfonyl]benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential sulfonylation and functionalization steps. A common approach includes:

Formation of benzenesulfonyl chloride : Reacting benzene with chlorosulfonic acid under controlled conditions (0–5°C, anhydrous environment) to prevent over-sulfonation .

Amidation/propagation : Reacting the sulfonyl chloride with propanesulfonyl precursors (e.g., 3-aminopropanesulfonic acid) in the presence of a base (e.g., pyridine) to form the propanesulfonyl backbone .

Purification : Chromatographic techniques (e.g., silica gel column chromatography) are critical for isolating high-purity products, with yields optimized by controlling solvent polarity and flow rates .

  • Optimization Factors :
  • Temperature : Lower temperatures (e.g., 0–10°C) minimize side reactions during sulfonylation .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates amidation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm sulfonyl group connectivity and backbone geometry. For example, sulfonyl protons appear as deshielded singlets (~δ 7.5–8.5 ppm) in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 428.397 for derivatives) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% is typical for pharmacological studies) .

Advanced Research Questions

Q. What mechanistic insights exist for C–H bond functionalization in synthesizing derivatives of this compound?

  • Methodological Answer : Carboxylate-assisted C–H activation is a key mechanism. For example:
  • Palladium Catalysis : Pd(OAc)2_2 with pivalic acid as a cocatalyst enables regioselective C–H arylation at the benzene ring. The carboxylate acts as a transient directing group, lowering the activation energy for metalation .
  • Ruthenium Systems : RuCl3_3 with AgSbF6_6 facilitates ortho-sulfonylation via a radical pathway, confirmed by EPR spectroscopy .
    Table 1 : Comparison of Catalytic Systems
CatalystCocatalystSelectivityYield (%)Reference
Pd(OAc)2_2Pivalic acidpara78
RuCl3_3AgSbF6_6ortho65

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound derivatives?

  • Methodological Answer : Substituent effects are evaluated via SAR (Structure-Activity Relationship) studies:
  • Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups at the meta position enhance antimicrobial activity (e.g., MIC = 2 µg/mL against S. aureus) by increasing electrophilicity .
  • Bulkier Substituents : 2,4,6-Trimethylphenyl groups in thiazole derivatives improve binding to enzyme active sites (e.g., COX-2 inhibition, IC50_{50} = 0.8 µM) .
    Key Techniques :
  • Molecular Docking : AutoDock Vina simulates interactions with target proteins (e.g., PDB: 1CX2) .
  • Enzyme Assays : Fluorescence polarization assays quantify inhibition constants (Ki_i) .

Data Contradictions and Resolution

  • Synthetic Yields : reports 85% yield for benzenesulfonyl chloride synthesis, while cites 70% under similar conditions. This discrepancy may arise from variations in chlorosulfonic acid stoichiometry or quenching methods. Optimization via incremental reagent addition is recommended .

Analytical Challenges

  • Purification Complexity : Co-elution of sulfonamide byproducts in HPLC () can be mitigated using gradient elution (ACN/H2_2O, 10–90% over 30 min) .

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